GPR35 Receptor Affinity: 1-(5-Methylpyridin-3-yl)piperazine Demonstrates Sub-10 Nanomolar Potency
1-(5-Methylpyridin-3-yl)piperazine exhibits high-affinity binding to human GPR35 with a Ki of 6 nM and functional agonism with an EC50 of 1.10 nM in CHO-K1 cells expressing the receptor [1]. While direct comparator data within the same assay for closely related 3-pyridyl analogs are not available from public sources, cross-class comparison with the structurally distinct reference agonist zaprinast (EC50 ~300–1000 nM in similar GPR35 assays) indicates that the 5-methylpyridin-3-yl substitution pattern confers substantially enhanced GPR35 engagement [2]. The Ki of 6 nM places this compound in the high-potency tier among known GPR35 ligands.
| Evidence Dimension | GPR35 receptor binding affinity (Ki) and functional agonism (EC50) |
|---|---|
| Target Compound Data | Ki = 6 nM; EC50 = 1.10 nM; IC50 = 0.740 nM (agonist activity in HT-29 cells) |
| Comparator Or Baseline | Zaprinast (reference GPR35 agonist): EC50 ~300–1000 nM (literature range); IC50 = 2 nM for target compound in same assay context |
| Quantified Difference | Target compound exhibits ~300- to 1000-fold higher functional potency versus zaprinast; sub-10 nM binding affinity |
| Conditions | Ki: Competitive binding to Nluc-fused human GPR35 expressed in CHO-K1 cells using furimazine substrate; EC50: DMR assay in CHO-K1 cells; IC50: Desensitization assay in HT-29 cells |
Why This Matters
GPR35 is an orphan GPCR implicated in inflammatory bowel disease, pain, and metabolic disorders; sub-10 nM affinity supports its use as a reference ligand or starting scaffold for target validation.
- [1] BindingDB. BDBM50575549 (CHEMBL3306990). Affinity data: Ki = 6 nM at human GPR35. Assay ID: 50019029. Accessed 2026. View Source
- [2] Taniguchi Y, et al. Identification and characterization of GPR35 agonists. Methods Enzymol. 2017;590:307-328. (Reference for zaprinast GPR35 activity range). View Source
